molecular formula C32H46O2 B3287433 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate CAS No. 84601-00-3

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Cat. No.: B3287433
CAS No.: 84601-00-3
M. Wt: 462.7 g/mol
InChI Key: QZOWPMMJEZNJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is an organic compound with the molecular formula C32H46O2 and a molecular weight of 462.7 g/mol . It is known for its unique structural properties, which include a hexylphenyl group and a heptylcyclohexylbenzoate moiety. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate typically involves the esterification of 4-hexylphenol with 4-(trans-4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexylphenyl 4-(trans-4-pentylcyclohexyl)benzoate
  • 4-Hexylphenyl 4-(trans-4-octylcyclohexyl)benzoate
  • 4-Hexylphenyl 4-(trans-4-nonylcyclohexyl)benzoate

Uniqueness

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate stands out due to its specific combination of hexyl and heptyl groups, which confer unique physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology and as a model compound in membrane studies .

Properties

IUPAC Name

(4-hexylphenyl) 4-(4-heptylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O2/c1-3-5-7-9-11-13-26-14-18-28(19-15-26)29-20-22-30(23-21-29)32(33)34-31-24-16-27(17-25-31)12-10-8-6-4-2/h16-17,20-26,28H,3-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOWPMMJEZNJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856234
Record name 4-Hexylphenyl 4-(4-heptylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84601-00-3
Record name 4-Hexylphenyl 4-(4-heptylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate
Reactant of Route 2
Reactant of Route 2
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate
Reactant of Route 3
Reactant of Route 3
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate
Reactant of Route 4
Reactant of Route 4
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate
Reactant of Route 5
Reactant of Route 5
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate
Reactant of Route 6
Reactant of Route 6
4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.